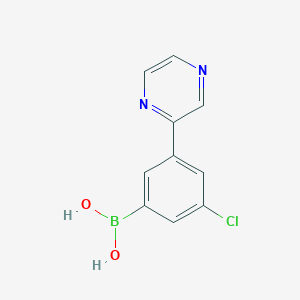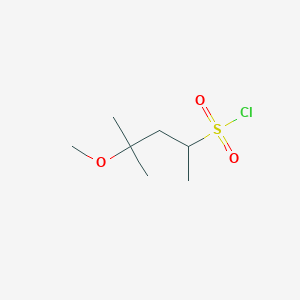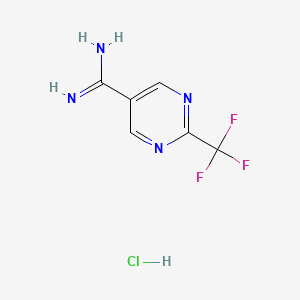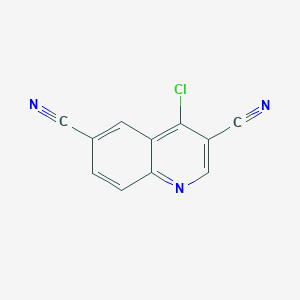
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with an aminomethylbenzyl group and a chlorine atom, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with ammonia or an amine to form the benzylamine intermediate.
Pyrimidine Ring Construction: The benzylamine intermediate is then reacted with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions to form the desired pyrimidine ring.
Substitution Reaction: The final step involves the substitution of the chlorine atom at the 6-position of the pyrimidine ring with the aminomethyl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The benzylamine moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include substituted pyrimidines with various functional groups.
Oxidation Products: Oxidation of the aminomethyl group can yield imines or nitriles.
Reduction Products: Reduction can produce primary amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-based pathways.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it suitable for incorporation into polymers and other materials with specific electronic or optical properties.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound can bind to and inhibit enzymes involved in pyrimidine metabolism or other biochemical pathways.
Receptor Modulation: It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
DNA/RNA Interaction: The pyrimidine ring can intercalate with DNA or RNA, affecting transcription and translation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine: Similar structure but lacks the chlorine atom at the 6-position.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: Contains a chromenone ring instead of a pyrimidine ring, used in multi-targeting applications.
Uniqueness
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine is unique due to the presence of both the aminomethylbenzyl group and the chlorine atom on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H13ClN4O |
|---|---|
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
4-[[4-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-5-amine |
InChI |
InChI=1S/C12H13ClN4O/c13-11-10(15)12(17-7-16-11)18-6-9-3-1-8(5-14)2-4-9/h1-4,7H,5-6,14-15H2 |
InChI-Schlüssel |
ALCUXYFCFCEDMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)COC2=C(C(=NC=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B13651831.png)




